
2-Chloro-5-iodonicotinic acid
Description
Overview of Nicotinic Acid Scaffolds in Synthetic and Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a carboxylic acid at the 3-position. chemistryjournal.net Beyond its biological role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. acs.orgbenthamscience.com Its derivatives have shown a wide array of biological activities, including anti-inflammatory, lipid-lowering, and anticancer effects. acs.orgbenthamscience.comnih.gov The versatility of the nicotinic acid framework allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological targets. rsc.orgresearchgate.net In synthetic chemistry, the pyridine ring of nicotinic acid offers multiple reaction sites for the introduction of various substituents, making it a valuable platform for constructing complex molecules. google.comresearchgate.net
Significance of Halogenation in Modulating Reactivity and Biological Activity of Pyridine Systems
The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating the chemical reactivity and biological activity of nicotinic acid derivatives. nih.govnih.gov Halogenation significantly alters the electron distribution within the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack. nih.govcdnsciencepub.com This electronic modification can enhance the binding affinity of a molecule to its biological target. guidechem.com Furthermore, halogens can serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org This capability is crucial for the assembly of complex molecular architectures and for creating libraries of compounds for drug discovery. nih.gov
Positional Isomerism and its Impact on Chemical Properties and Synthetic Strategies
Positional isomerism, which describes compounds with the same molecular formula but different substituent positions on the carbon skeleton, plays a critical role in the properties of dihalo-substituted nicotinic acids. solubilityofthings.comunacademy.com The specific placement of two different halogen atoms on the nicotinic acid ring dramatically influences the molecule's reactivity and steric environment. For instance, the relative positions of the halogens dictate which atom is more susceptible to displacement in nucleophilic substitution reactions or which site is more reactive in metal-catalyzed cross-coupling reactions. ambeed.com This differential reactivity is a key consideration in designing synthetic routes, allowing for regioselective functionalization of the pyridine core. mountainscholar.org
Research Landscape of Dihalo-substituted Nicotinic Acids
The field of dihalo-substituted nicotinic acids is an active area of research, driven by their utility as versatile intermediates in organic synthesis. google.com Scientists are continuously exploring new methods for the selective synthesis of these compounds and investigating their reactivity in various chemical transformations. mountainscholar.org A significant focus of this research is on leveraging the distinct reactivity of the two different halogen atoms to achieve sequential and site-selective modifications. This allows for the efficient construction of polysubstituted pyridine derivatives, which are often challenging to synthesize through other methods. rsc.orggoogle.com
Focus on 2-Chloro-5-iodonicotinic Acid as a Unique Synthetic Intermediate
Within the class of dihalo-substituted nicotinic acids, this compound stands out as a particularly valuable synthetic building block. chemsrc.com2abiotech.net Its chemical structure, featuring a chlorine atom at the 2-position and an iodine atom at the 5-position, offers a unique combination of reactive sites. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in many cross-coupling reactions allows for selective functionalization at the 5-position. chemicalforums.com This differential reactivity makes this compound a highly sought-after intermediate for the synthesis of complex, polysubstituted nicotinic acid derivatives with potential applications in pharmaceuticals and materials science. googleapis.comgoogle.com
Interactive Data Tables
Table 1: Properties of this compound
Property | Value |
CAS Number | 59782-86-4 chemsrc.com2abiotech.net |
Molecular Formula | C6H3ClINO2 |
Molecular Weight | 283.45 g/mol |
Appearance | Off-white to yellow powder |
Melting Point | 195-200 °C |
Table 2: Reactivity of Halogens in Cross-Coupling Reactions
Halogen | Relative Reactivity in Oxidative Addition |
Iodine (I) | Highest |
Bromine (Br) | Intermediate |
Chlorine (Cl) | Lowest |
This table illustrates the general trend of halide reactivity in palladium-catalyzed cross-coupling reactions, which is a key principle exploited in the synthetic applications of this compound.
Detailed Research Findings
The synthetic utility of this compound is primarily derived from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and regioselective approach to building molecular complexity.
One of the most common applications is the Suzuki-Miyaura coupling , which forms carbon-carbon bonds. libretexts.org Due to the higher reactivity of the C-I bond, a boronic acid or ester can be selectively coupled at the 5-position while the chlorine at the 2-position remains intact. organic-chemistry.orgnih.gov This initial coupling can be followed by a second Suzuki-Miyaura coupling at the 2-position under more forcing conditions, or the chlorine can be used for other transformations. nobelprize.org
Similarly, the Sonogashira coupling reaction, which forms carbon-carbon triple bonds, can be performed selectively at the 5-position. wikipedia.org This has been demonstrated in the reaction of 2-chloro-5-iodopyridine with terminal alkynes, where the iodo-substituent is preferentially displaced. beilstein-journals.orgbeilstein-journals.org
The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org Again, the C-I bond's greater reactivity allows for the selective introduction of an amine at the 5-position of the nicotinic acid ring. chemrxiv.orgwuxiapptec.com This strategy is invaluable for synthesizing a wide range of aniline derivatives. nih.gov
These selective transformations highlight the strategic importance of this compound as a versatile platform for the synthesis of highly functionalized pyridine derivatives. The ability to control the sequence of bond-forming events by exploiting the inherent reactivity differences of the halogen atoms provides chemists with a powerful and efficient tool for drug discovery and materials science.
Properties
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZEGLVAGFGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504938 | |
Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-86-4 | |
Record name | 2-Chloro-5-iodo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59782-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-chloro-5-iodonicotinic acid, and how are its purity and structural identity validated?
- Methodological Answer : Synthesis typically involves halogenation of nicotinic acid derivatives under controlled conditions. For example:
- Step 1 : Iodination of 2-chloronicotinic acid using iodine monochloride (ICl) in acetic acid at 60–80°C .
- Step 2 : Purification via recrystallization from ethanol/water mixtures.
- Validation : Purity is confirmed by HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water), while structural identity is verified using -NMR (DMSO-, δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm) .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Contamination checks : Re-run analyses under inert atmospheres to rule out oxidation/hydrolysis artifacts.
- Reference standards : Use commercially available analogs (e.g., 2-chloronicotinic acid) as internal controls .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ICl).
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic configuration of this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine bond lengths/angles.
- Refinement : Apply SHELXL for charge density analysis, focusing on halogen (Cl/I) electron density maps to assess inductive effects .
- Validation : Compare experimental results with theoretical models (e.g., Hirshfeld surface analysis) to confirm resonance stabilization trends .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Solvent screening : Test DMSO, PBS (pH 7.4), and cyclodextrin-based solutions.
- pH adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility.
- Surfactant addition : Incorporate Tween-80 (0.1% v/v) to stabilize colloidal dispersions .
Q. How can researchers address contradictory results in the compound’s receptor-binding affinity across studies?
- Methodological Answer :
- Assay standardization : Validate receptor-binding protocols using positive controls (e.g., known 5-HT4 agonists for comparative studies).
- Statistical rigor : Apply multivariate ANOVA to account for batch-to-batch variability in compound synthesis.
- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., solvent polarity effects) .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism.
- Docking studies : Perform molecular docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites.
- Validation : Compare predictions with in vitro microsomal assays (rat/human liver microsomes + NADPH cofactor) .
Data Analysis and Reproducibility
Q. How should researchers statistically validate the reproducibility of synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test temperature, reagent stoichiometry, and reaction time.
- Control charts : Monitor yield variability across ≥10 independent batches.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. What ethical considerations apply when publishing data on halogenated nicotinic acid derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.